BAY1217389

Descripción general

Descripción

BAY1217389 es un potente e inhibidor selectivo de la quinasa del huso monopolar 1 (MPS1). Este compuesto ha mostrado una promesa significativa en estudios preclínicos y clínicos para su uso potencial en la terapia del cáncer. La quinasa del huso monopolar 1 es un regulador clave del punto de control de ensamblaje del huso, que asegura la segregación cromosómica adecuada durante la división celular. La inhibición de esta quinasa puede conducir a errores mitóticos y muerte celular subsiguiente, lo que convierte a this compound en un valioso candidato para el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

BAY1217389 ha sido estudiado ampliamente por su potencial en la terapia del cáncer. Ha mostrado eficacia en modelos preclínicos de varios cánceres, incluidos los cánceres de mama, pulmón y ovario. El compuesto es particularmente efectivo cuando se usa en combinación con otros agentes quimioterapéuticos, como el paclitaxel. Esta combinación ha demostrado mejorar los efectos terapéuticos y superar la resistencia al tratamiento .

Por ejemplo, se está estudiando por sus efectos sobre la regulación del ciclo celular y su uso potencial como compuesto de herramienta en la investigación de biología celular .

Mecanismo De Acción

BAY1217389 ejerce sus efectos al inhibir la actividad de la quinasa del huso monopolar 1. Esta quinasa juega un papel crucial en el punto de control de ensamblaje del huso, que asegura la segregación cromosómica adecuada durante la división celular. Al inhibir la quinasa del huso monopolar 1, this compound interrumpe la función normal del punto de control de ensamblaje del huso, lo que lleva a errores mitóticos y muerte celular subsiguiente. Este mecanismo de acción hace que this compound sea un valioso candidato para la terapia del cáncer, ya que puede dirigirse selectivamente a las células cancerosas de división rápida .

Análisis Bioquímico

Biochemical Properties

BAY1217389 interacts with the MPS1 kinase, a core component of the spindle-assembly checkpoint (SAC), a key surveillance mechanism that monitors the attachment of spindle microtubules to the kinetochores of the chromosomes during pro-metaphase . It competitively binds in the ATP site of MPS1 kinase with an IC50 value less than 10 nM .

Cellular Effects

This compound has shown to influence cell function by disturbing cell cycle progression and increasing apoptosis . It abrogates nocodazole-induced SAC activity and induces premature exit from mitosis resulting in multinuclearity and tumor cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the MPS1 kinase activity. This inhibition inactivates the SAC and accelerates progression of cells through mitosis eventually resulting in severe chromosomal missegregation, mitotic catastrophe, and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have considerable toxicity without a therapeutic window . The exposure-toxicity relation for this compound has been determined using a novel randomized continuous reassessment method (rCRM) .

Dosage Effects in Animal Models

In animal models, this compound achieves moderate efficacy in monotherapy. When combined with paclitaxel, low doses of this compound reduces paclitaxel-induced mitotic arrest in line with weakening of SAC activity .

Métodos De Preparación

La síntesis de BAY1217389 implica varios pasos, incluida la preparación de intermediarios clave y su posterior acoplamiento en condiciones de reacción específicas. La ruta sintética exacta y los métodos de producción industrial son propietarios y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que aseguran una alta pureza y rendimiento .

Análisis De Reacciones Químicas

BAY1217389 principalmente se somete a reacciones típicas de inhibidores de quinasas. Interactúa con el sitio de unión de ATP de la quinasa del huso monopolar 1, lo que lleva a la inhibición de su actividad. El compuesto no se somete a reacciones significativas de oxidación o reducción en condiciones fisiológicas. En cambio, su principal modo de acción implica la unión a la quinasa diana y la prevención de su función normal .

Comparación Con Compuestos Similares

BAY1217389 es parte de una clase de compuestos conocidos como inhibidores de la quinasa del huso monopolar 1. Otros compuestos de esta clase incluyen BAY1161909 y otros inhibidores experimentales. En comparación con estos compuestos similares, this compound ha mostrado una capacidad única para sinergizar con otros agentes quimioterapéuticos, como el paclitaxel, mejorando sus efectos terapéuticos. Esto convierte a this compound en un candidato particularmente prometedor para la terapia combinada en el tratamiento del cáncer .

Propiedades

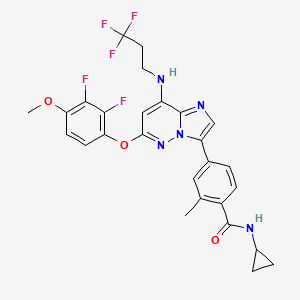

IUPAC Name |

N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEILUNVMHVMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554458-53-5 | |

| Record name | BAY-1217389 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-1217389 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

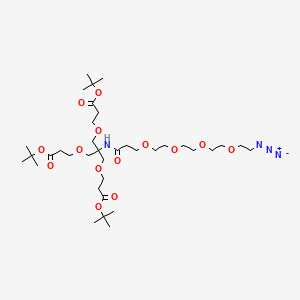

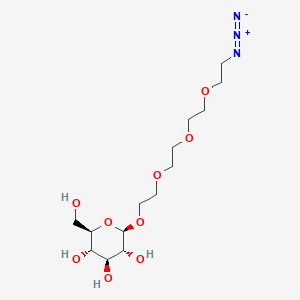

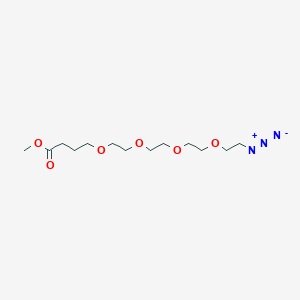

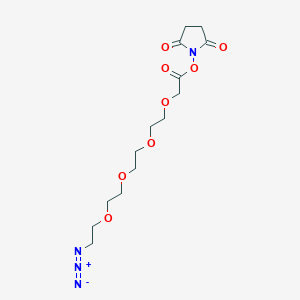

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

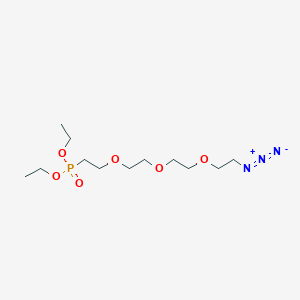

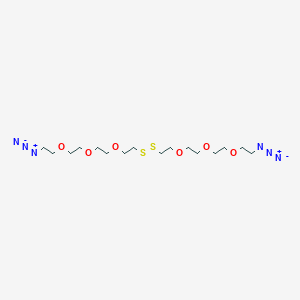

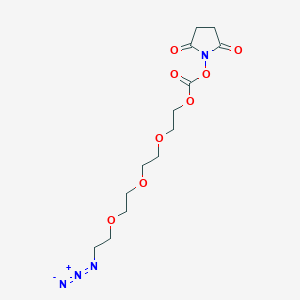

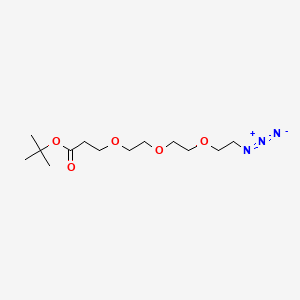

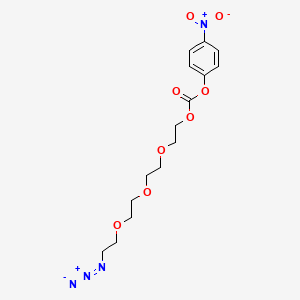

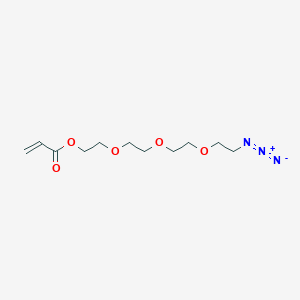

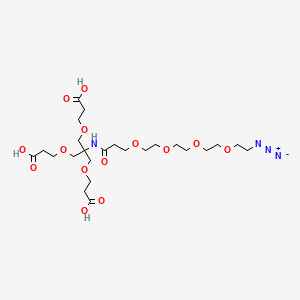

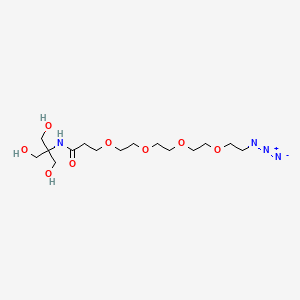

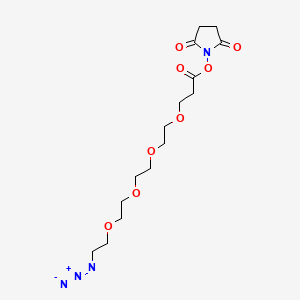

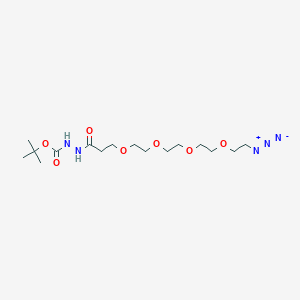

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.